molecular formula C17H20N2O B2589034 (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide CAS No. 852138-72-8

(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide

Cat. No.: B2589034
CAS No.: 852138-72-8
M. Wt: 268.36
InChI Key: VPABFFASZZZRLF-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide is a synthetic derivative based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its versatility in interacting with multiple biological targets . The tetrahydrocarbazole core is a feature of numerous biologically active alkaloids and pharmacological compounds, inspiring its extensive use in synthetic drug discovery programs . This specific molecule combines the tetrahydrocarbazole system with a (Z)-but-2-enamide moiety, a structure often investigated for its potential as a Michael acceptor or to confer specific conformational properties. While research on this exact compound is emerging, analogues sharing the tetrahydrocarbazole core have demonstrated a broad and promising spectrum of biological activities in scientific literature. These include potential as anticancer agents, with some derivatives showing activity against breast cancer cell lines , and as selective acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . The structural features of this compound make it a valuable intermediate or target molecule for researchers in medicinal chemistry, particularly for those exploring new therapeutic agents for neurological disorders and oncology . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

(Z)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-5-17(20)18-11-12-8-9-16-14(10-12)13-6-3-4-7-15(13)19-16/h2,5,8-10,19H,3-4,6-7,11H2,1H3,(H,18,20)/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPABFFASZZZRLF-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.

    Attachment of the Butenamide Group: The butenamide group is introduced via a condensation reaction between the carbazole derivative and a suitable butenamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Enamide Group

The α,β-unsaturated amide (enamide) is susceptible to acid- or base-catalyzed hydrolysis. Under acidic conditions, hydrolysis may yield (2Z)-but-2-enoic acid and 6-(aminomethyl)-2,3,4,9-tetrahydro-1H-carbazole. Basic conditions could lead to carboxylate salt formation.

Reaction Type Conditions Products Mechanistic Notes
Acid hydrolysisH₂SO₄/H₂O, reflux(2Z)-but-2-enoic acid + 6-(aminomethyl)-2,3,4,9-tetrahydro-1H-carbazole Protonation of carbonyl activates nucleophilic attack by water.
Base hydrolysisNaOH/H₂O, heatSodium (2Z)-but-2-enoate + free amineDeprotonation enhances electrophilicity of carbonyl carbon.

Hydrogenation of the α,β-Unsaturated Amide

The Z-configured double bond in the but-2-enamide moiety can undergo catalytic hydrogenation to yield the saturated amide derivative.

Reaction Type Conditions Products Catalyst Stereochemical Outcome
HydrogenationH₂ (1 atm), Pd/C, ethanolN-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]butanamide Palladium on carbonRetention of configuration

Electrophilic Aromatic Substitution on the Carbazole Core

The carbazole nucleus may undergo electrophilic substitution at positions activated by electron-donating groups. For example, nitration or sulfonation could occur at the 1-, 3-, or 6-positions of the tetrahydrocarbazole system.

Reaction Type Reagents Position Product Reference
NitrationHNO₃/H₂SO₄, 0–5°C1- or 3-Nitro-substituted carbazole derivative
SulfonationSO₃/H₂SO₄, 50°C6-Sulfonic acid derivative

Functionalization of the Secondary Amine

The secondary amine in the carbazole-methyl group can participate in alkylation or acylation reactions.

Reaction Type Reagents Products Notes
AcylationAcetic anhydride, pyridineN-acetyl derivativeMild conditions preserve stereochemistry .
AlkylationEthyl bromide, K₂CO₃N-ethylated carbazole-methylbutenamideRequires polar aprotic solvent (e.g., DMF).

Oxidative Reactions

The tetrahydrocarbazole moiety may undergo oxidation to restore aromaticity in the carbazole ring.

Reaction Type Reagents Products Mechanism
DehydrogenationDDQ (dichlorodicyanoquinone)1H-carbazole derivativeRadical-mediated abstraction of hydrogens .

Key Research Gaps and Challenges

  • Stereoselectivity : The Z-configuration of the enamide may influence reaction outcomes, but no experimental data confirm this.

  • Regioselectivity : Electrophilic substitutions on the carbazole core require empirical validation due to competing directing effects.

  • Biological Relevance : While carbazole derivatives show bioactivity (e.g., YAP1/TAZ inhibition ), the pharmacological profile of this specific compound remains unstudied.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible applications in treating neurological disorders and cancer.

Case Studies:

  • A study demonstrated that derivatives of tetrahydrocarbazole exhibit neuroprotective effects against oxidative stress in neuronal cells. This indicates that (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide may possess similar protective properties due to its structural components .

Pharmacological Activity

Research has indicated that compounds containing the carbazole structure can act as inhibitors of various enzymes and receptors.

Case Studies:

  • In vitro assays showed that related carbazole derivatives can inhibit the activity of certain kinases implicated in cancer progression. This suggests that this compound may also exhibit kinase inhibitory activity .

Materials Science

The unique properties of this compound enable its use in the development of advanced materials.

Case Studies:

  • Research into polymer composites has highlighted the incorporation of carbazole derivatives to enhance electrical conductivity and thermal stability. The addition of this compound into polymer matrices may improve their performance in electronic applications .

Mechanism of Action

The mechanism of action of (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

Core Scaffolds
  • Carbazole vs. Quinazoline Derivatives : Unlike quinazoline-based enamide compounds (e.g., lapatinib, vandetanib) , which exhibit planar heteroaromatic systems, the carbazole core in the target compound introduces a fused indole-benzene system. This may enhance π-π stacking interactions with hydrophobic enzyme pockets but reduce solubility compared to quinazolines.
  • Enamide Configuration: The (Z)-but-2-enamide group is shared with compounds like (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide . However, substituents on the carbazole/quinoline ring systems lead to divergent biological profiles.
Substituent Analysis
  • C6 Substitution: The methylene bridge linking the carbazole to the enamide in the target compound contrasts with direct substitutions seen in quinoline-based analogs (e.g., (E)-N-(3-cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide) .
  • Amino and Halogen Modifications: Chloro, fluoro, and dimethylamino groups in analogs (e.g., Example 4 in ) enhance electronic effects and solubility, whereas the carbazole’s tetrahydro moiety may prioritize lipophilicity and blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

Table 1: Comparative Data of Selected But-2-enamide Derivatives
Compound Name Core Structure Substituents Molecular Weight Key Biological Activity
Target Compound Carbazole (2Z)-but-2-enamide, tetrahydro-1H-carbazol-6-yl-methyl ~350–400* Antitumor (hypothetical)
(E)-N-(4-(3-Chloro-4-fluorophenylamino)... Quinoline 3-Chloro-4-fluorophenyl, tetrahydrofuran-3-yl-oxy, dimethylamino 510 Kinase inhibition
Lapatinib Quinazoline 3-Fluorophenylmethoxy, furan-2-yl, methylsulfonylethylamino 581 EGFR/Her2 inhibition
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy... Furopyrimidine Phenylfuropyrimidinyl, hydroxy-phenylethylamino ~600–650* Undisclosed (patent)

*Estimated based on structural analogs.

Mechanism of Action
  • Target Compound : Hypothesized to inhibit kinases or intercalate DNA due to carbazole’s planar structure. Lacks direct evidence but shares enamide motifs with confirmed kinase inhibitors like lapatinib .
  • Quinoline/Quinazoline Analogs: Explicitly target EGFR, Her2, or VEGF receptors via competitive ATP binding .
Solubility and Bioavailability
  • The carbazole core’s hydrophobicity may limit aqueous solubility compared to quinoline derivatives with polar substituents (e.g., tetrahydrofuran-3-yl-oxy in ). However, the enamide’s hydrogen-bonding capacity (N-H, carbonyl) could mitigate this .

Biological Activity

(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide is a compound derived from the tetrahydrocarbazole scaffold, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}

This compound features a tetrahydrocarbazole core linked to a butenamide moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds based on the tetrahydrocarbazole structure. A comprehensive evaluation of similar compounds indicates that they exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-712.2
HCT1162.96
A549110.41
K56217.30

These findings suggest that this compound could have potent anticancer effects due to its structural similarities with other active derivatives.

The mechanism underlying the anticancer activity of this compound appears to involve several pathways:

  • Induction of Apoptosis : Studies indicate that compounds with a tetrahydrocarbazole structure can significantly induce apoptosis in cancer cells. For instance, one study reported an increase in apoptotic cells from 17.50% to 45.03% after treatment with a related compound over 48 hours .
  • DNA Damage : The compound has been shown to disrupt DNA integrity in cancer cells, leading to cell cycle arrest and subsequent apoptosis .
  • Mitochondrial Dysfunction : Similar compounds have been noted to impair mitochondrial function, which is critical for energy production and cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus0.39–0.78
Escherichia coli0.39–0.78

The compound's effectiveness against multidrug-resistant strains underscores its potential as a therapeutic agent in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with tetrahydrocarbazole derivatives:

  • Anticancer Screening : A systematic investigation of various tetrahydrocarbazole derivatives revealed that many exhibit significant cytotoxicity against multiple cancer cell lines, suggesting a common mechanism of action related to their structural features .
  • Antiviral Properties : Research has indicated that related compounds can inhibit viral replication for several viruses including adenovirus and human papillomavirus (HPV), showcasing their versatile biological activity beyond anticancer effects .
  • In Vivo Studies : Ex vivo studies have demonstrated the ability of these compounds to inhibit angiogenesis, further supporting their potential in cancer therapy by targeting tumor growth mechanisms .

Q & A

Basic: What are the primary methodologies for synthesizing (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide, and how can reaction yields be optimized?

Synthesis typically involves coupling a carbazole derivative (e.g., 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethanamine) with a but-2-enamide precursor via amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI in anhydrous DMF or THF.
  • Stereochemical control : The (2Z)-configuration is preserved by maintaining low temperatures (0–4°C) and inert atmospheres to prevent isomerization .
  • Yield optimization : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .

Basic: How is the structural conformation of this compound validated, particularly its Z-configuration and carbazole ring puckering?

  • X-ray crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) are used to resolve the double-bond geometry (2Z) and carbazole ring puckering. The mean plane deviation of the carbazole ring is quantified using Cremer-Pople parameters (e.g., puckering amplitude Q and phase angle θ) .
  • NMR spectroscopy : 1^1H-NMR coupling constants (JH,H ~10–12 Hz for trans-cis olefinic protons) and NOESY correlations confirm the Z-configuration .

Advanced: How do researchers resolve contradictions in reported 5-HT receptor subtype selectivity for this compound?

Discrepancies in selectivity profiles (e.g., 5-HT1F vs. 5-HT1B/1D) arise from assay conditions. Methodological solutions include:

  • Competitive binding assays : Use transfected HEK293 cells expressing individual receptor subtypes. For example, LY344864 shows Ki = 0.53 nM for 5-HT1F vs. >3.9 nM for 5-HT2A/2C .
  • Functional assays : Measure cAMP inhibition (5-HT1F efficacy: EC50 = 1.2 nM) to distinguish G-protein coupling specificity .

Advanced: What computational and experimental approaches analyze hydrogen-bonding networks in crystalline forms of this compound?

  • Graph set analysis : Categorizes hydrogen bonds (e.g., D = donor, A = acceptor) into patterns like R2<sup>2</sup>(8) for dimeric interactions. For example, amide N–H···O=C and carbazole C–H···π interactions stabilize the lattice .
  • DFT calculations : Optimize intermolecular interaction energies (e.g., B3LYP/6-31G*) to predict packing motifs .

Advanced: How is the compound’s stability under physiological conditions assessed, and what degradation products are observed?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C.
    • Major degradation pathways : Hydrolysis of the enamide group (yielding carboxylic acid) and oxidation of the carbazole ring .
  • HPLC-UV/MS : Monitor degradation kinetics (t1/2 ~8 hrs in plasma) and identify products via fragmentation patterns .

Advanced: What strategies are employed to improve solubility without compromising 5-HT1F binding affinity?

  • Salt formation : Hydrochloride salts (e.g., LY344864 HCl) enhance aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .
  • Co-crystallization : Use of co-formers like succinic acid modifies crystal packing to reduce lattice energy .
  • Prodrug design : Esterification of the enamide group increases logP transiently, with in vivo esterase cleavage restoring activity .

Advanced: How do researchers validate target engagement in preclinical migraine models?

  • Electrical stimulation of the trigeminal ganglion : Measure calcitonin gene-related peptide (CGRP) release in rat dura mater. LY344864 (1 mg/kg, i.v.) reduces CGRP by 70% via 5-HT1F activation .
  • Microdialysis : Monitor cortical spreading depression (CSD)-induced neurotransmitter changes. Dose-dependent inhibition of CSD frequency confirms central penetration .

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